N-[4-[3-(2-methylpropyl)pyrrolidine-1-carbonyl]-1,3-thiazol-2-yl]acetamide
Description
N-[4-[3-(2-methylpropyl)pyrrolidine-1-carbonyl]-1,3-thiazol-2-yl]acetamide is a complex organic compound featuring a pyrrolidine ring, a thiazole ring, and an acetamide group
Properties
IUPAC Name |
N-[4-[3-(2-methylpropyl)pyrrolidine-1-carbonyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-9(2)6-11-4-5-17(7-11)13(19)12-8-20-14(16-12)15-10(3)18/h8-9,11H,4-7H2,1-3H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRGWVVRNZARSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCN(C1)C(=O)C2=CSC(=N2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
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Synthesis of Pyrrolidine Intermediate
Starting Materials: 2-methylpropylamine and succinic anhydride.
Reaction: The amine reacts with succinic anhydride to form N-(2-methylpropyl)succinimide.
Cyclization: The succinimide undergoes cyclization to form the pyrrolidine ring.
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Formation of Thiazole Ring
Starting Materials: 2-aminothiazole and acetic anhydride.
Reaction: The amine group of 2-aminothiazole reacts with acetic anhydride to form N-acetyl-2-aminothiazole.
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Coupling Reaction
Starting Materials: N-(2-methylpropyl)pyrrolidine-1-carbonyl chloride and N-acetyl-2-aminothiazole.
Reaction: The carbonyl chloride reacts with the amine group of N-acetyl-2-aminothiazole to form N-[4-[3-(2-methylpropyl)pyrrolidine-1-carbonyl]-1,3-thiazol-2-yl]acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically performed in acidic or basic aqueous solutions.
Products: Oxidation of the pyrrolidine ring can lead to the formation of pyrrolidone derivatives.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Usually carried out in anhydrous solvents like ether or tetrahydrofuran.
Products: Reduction can convert carbonyl groups to alcohols or amines.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often performed in polar aprotic solvents such as dimethyl sulfoxide.
Products: Substitution reactions can introduce various functional groups into the thiazole or pyrrolidine rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its ability to mimic natural substrates or bind to active sites.
Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, due to its ability to interfere with cellular processes.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the thiazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[4-[3-(2-methylpropyl)pyrrolidine-1-carbonyl]-1,3-thiazol-2-yl]acetamide: shares similarities with other pyrrolidine and thiazole derivatives, such as:
Uniqueness
- Structural Features : The combination of pyrrolidine and thiazole rings in a single molecule provides unique steric and electronic properties.
- Biological Activity : The specific arrangement of functional groups can lead to distinct biological activities compared to other similar compounds.
This detailed overview of this compound highlights its synthetic routes, chemical reactivity, scientific applications, mechanism of action, and comparison with similar compounds. This compound’s unique structure and properties make it a valuable subject for further research and development in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
